molecular formula C23H25NO B1385335 3,5-Dimethyl-N-[3-(phenethyloxy)benzyl]aniline CAS No. 1040687-13-5

3,5-Dimethyl-N-[3-(phenethyloxy)benzyl]aniline

Cat. No.: B1385335
CAS No.: 1040687-13-5
M. Wt: 331.4 g/mol
InChI Key: PQGMAOBNZZNGPR-UHFFFAOYSA-N
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Description

3,5-Dimethyl-N-[3-(phenethyloxy)benzyl]aniline is an aniline derivative featuring a 3,5-dimethyl-substituted aromatic ring and a benzyl group substituted at the 3-position with a phenethyloxy moiety. The compound’s molecular formula is C₂₃H₂₅NO, with a molecular weight of 331.45 g/mol.

Properties

IUPAC Name

3,5-dimethyl-N-[[3-(2-phenylethoxy)phenyl]methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO/c1-18-13-19(2)15-22(14-18)24-17-21-9-6-10-23(16-21)25-12-11-20-7-4-3-5-8-20/h3-10,13-16,24H,11-12,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQGMAOBNZZNGPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NCC2=CC(=CC=C2)OCCC3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of 3,5-Dimethyl-N-[3-(phenethyloxy)benzyl]aniline typically begins with commercially available starting materials such as 3,5-dimethylaniline and 3-(phenethyloxy)benzyl chloride.

    Reaction Steps:

Industrial Production Methods:

In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline nitrogen or the methyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the aromatic rings or the nitrogen atom. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, allowing for further functionalization. Reagents such as bromine or nitric acid can be used for halogenation or nitration, respectively.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Bromine in carbon tetrachloride for bromination.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Halogenated or nitrated products.

Scientific Research Applications

Pharmaceutical Development

3,5-Dimethyl-N-[3-(phenethyloxy)benzyl]aniline has potential as a pharmaceutical intermediate due to its structural features that can be modified to enhance biological activity. Research indicates that compounds with similar structures exhibit anti-inflammatory and analgesic properties, suggesting that this compound could be explored for therapeutic uses.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions, such as nucleophilic substitutions and coupling reactions, allows it to be used in the creation of more complex molecules. This is particularly relevant in the development of new materials and fine chemicals.

Material Science

In material science, derivatives of this compound can be utilized in the formulation of polymers and coatings due to their thermal stability and mechanical properties. The incorporation of phenethyloxy groups can enhance the solubility and processability of polymeric materials.

Analytical Chemistry

The unique spectral properties of this compound make it suitable for analytical applications. It can be used as a standard or reference material in chromatographic techniques for the analysis of complex mixtures.

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of compounds similar to this compound. The results indicated significant inhibition of pro-inflammatory cytokines in vitro, suggesting its potential use as an anti-inflammatory agent.

Case Study 2: Polymer Synthesis

Research focused on synthesizing new polymers incorporating this compound demonstrated improved mechanical properties and thermal stability compared to traditional materials. The findings support its application in advanced material formulations.

Mechanism of Action

The mechanism by which 3,5-Dimethyl-N-[3-(phenethyloxy)benzyl]aniline exerts its effects depends on its interaction with molecular targets. The aromatic rings and the aniline nitrogen can participate in π-π stacking interactions and hydrogen bonding, respectively. These interactions can influence the compound’s binding to proteins or other biomolecules, affecting their function and activity.

Comparison with Similar Compounds

Table 1: Structural Comparison of 3,5-Dimethyl-N-[3-(phenethyloxy)benzyl]aniline and Analogues

Compound Name Substituents on Aniline Benzyl Group Modification Molecular Formula Molecular Weight (g/mol)
This compound 3,5-dimethyl 3-phenethyloxy C₂₃H₂₅NO 331.45
3,5-Dimethyl-N-(3-fluorobenzyl)aniline [H57055] 3,5-dimethyl 3-fluoro C₁₆H₁₆FN ~241.3
N-(3,4,5-Trimethoxybenzyl)aniline None 3,4,5-trimethoxy C₁₆H₁₉NO₃ 297.33
3,5-Dimethoxy-N-(2-methoxyethyl)aniline 3,5-dimethoxy 2-methoxyethyl C₁₁H₁₇NO₃ 211.26
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxypyridin-3-amine 2-methoxy (pyridine core) 3-(dimethylaminomethyl)phenyl + benzodioxin C₂₃H₂₅N₃O₃ 391.46

Key Observations :

  • Substituent Effects : Fluorine (in H57055) introduces electronegativity, enhancing polarity compared to the phenethyloxy group’s lipophilicity. Methoxy groups (e.g., in 3,5-dimethoxy analogs) increase electron donation but reduce steric bulk compared to methyl groups .

Physicochemical Properties

  • Lipophilicity : The phenethyloxy group in the target compound likely enhances lipophilicity (logP > 3.5 estimated) compared to fluorobenzyl (logP ~2.8) or methoxyethyl (logP ~1.9) analogs, impacting membrane permeability .
  • Solubility : Methoxy-substituted analogs (e.g., ) may exhibit higher aqueous solubility due to hydrogen bonding, whereas methyl groups reduce polarity .

Research Findings and Data

Table 2: Key Research Insights

Compound Key Finding Reference
C1 () Methoxy groups enhance binding affinity in SAR studies but increase metabolic liability.
Fluorobenzyl analogs Fluorine substitution improves in vitro potency in kinase inhibition assays.
Benzodioxin derivatives Heterocyclic cores improve thermal stability in material science applications.

Biological Activity

3,5-Dimethyl-N-[3-(phenethyloxy)benzyl]aniline is an organic compound with the molecular formula C23H25NO. It features two methyl groups at the 3 and 5 positions of the aniline ring and a phenethyloxy group attached to the benzylamine moiety. This unique structure contributes to its potential biological activities, including antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its effects on various bacterial strains, demonstrating both bacteriostatic and bactericidal properties. For instance, in vitro studies have shown that the compound can inhibit bacterial respiration effectively, suggesting its potential as an antimicrobial agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit specific cancer cell lines, with mechanisms involving enzyme inhibition and receptor binding. These interactions could lead to alterations in cellular signaling pathways critical for cancer progression .

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which could contribute to its antimicrobial and anticancer effects.
  • Receptor Binding : It has potential interactions with various receptors, modulating their activity and leading to significant biological effects .

Case Studies

  • Antibacterial Study : A study assessed the compound's efficacy against several bacterial strains using the MTT assay. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µM, with minimal cytotoxicity observed in normal human dermal fibroblasts (IC50 > 37 µM) .
  • Cytotoxicity Screening : In another investigation focusing on cancer cell lines, the compound demonstrated selective cytotoxicity against certain tumor cells while sparing normal cells. This selectivity is crucial for developing therapeutic agents with fewer side effects .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds reveals its unique properties:

Compound NameStructure FeaturesBiological Activity
2,5-DimethylanilineLacks phenethyloxy groupLimited antimicrobial activity
3-(Phenethyloxy)benzylamineLacks dimethyl groups on anilineLower potency in enzyme inhibition
N-Benzyl-2,5-dimethylanilineSimilar structure but without phenethyloxy groupDifferent reactivity

Q & A

Q. What are the recommended synthetic routes for 3,5-Dimethyl-N-[3-(phenethyloxy)benzyl]aniline in laboratory settings?

The synthesis typically involves a multi-step approach:

  • Step 1 : Preparation of 3-(phenethyloxy)benzyl chloride via nucleophilic substitution, where phenol reacts with phenethyl bromide under basic conditions (e.g., K₂CO₃ in DMF).
  • Step 2 : Coupling with 3,5-dimethylaniline via reductive amination using NaBH₃CN or catalytic hydrogenation (H₂/Pd-C) to form the final product .
  • Key Considerations : Monitor reaction progress using TLC (silica gel, hexane/ethyl acetate) and purify via column chromatography. Yield optimization may require temperature control (e.g., 60–80°C for Step 1) .

Q. How can the molecular structure of this compound be confirmed?

Structural confirmation requires a combination of techniques:

  • NMR Spectroscopy : ¹H and ¹³C NMR to identify aromatic protons (δ 6.5–7.5 ppm), methyl groups (δ 2.2–2.5 ppm), and ether linkages.
  • X-ray Crystallography : Resolve crystal packing and dihedral angles between aromatic rings (e.g., deviations <0.03 Å from planarity, similar to sulfur-containing analogs ).
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns.

Q. What safety precautions are necessary when handling this compound?

Based on structurally related aniline derivatives:

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile intermediates .
  • Storage : Store in sealed amber glass containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation. Avoid exposure to moisture or strong acids .
  • Spill Management : Absorb with inert material (e.g., sand), neutralize with dilute acetic acid, and dispose as hazardous waste .

Q. How are the physicochemical properties (e.g., solubility, melting point) of this compound determined?

Standard methods include:

  • Melting Point : Differential Scanning Calorimetry (DSC) or capillary tube method (expected range: 80–100°C, based on analogs ).
  • Solubility : Test in polar (DMSO, ethanol) and non-polar solvents (toluene) via gravimetric analysis.
  • Stability : Assess hygroscopicity via dynamic vapor sorption (DVS) and thermal stability via TGA (decomposition >200°C) .

Advanced Research Questions

Q. What reaction mechanisms govern the catalytic amination of benzyl alcohol derivatives with aniline analogs?

Studies on similar systems (e.g., benzyl alcohol + aniline) suggest:

  • Hydrogen Atom Transfer (HAT) : Carbon catalysts (e.g., activated charcoal) facilitate dehydrogenation of benzyl alcohol to benzaldehyde, followed by condensation with aniline to form imine intermediates .
  • Byproduct Control : Limit N-benzylideneaniline formation by optimizing catalyst loading (50 mg/mmol substrate) and reaction time (<24 h) under inert atmospheres .

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

  • DFT Calculations : Model electron density distribution to identify nucleophilic/electrophilic sites (e.g., amine group: Fukui index analysis).
  • Transition State Analysis : Simulate energy barriers for key steps (e.g., imine formation) using Gaussian or ORCA software .

Q. What experimental strategies address discrepancies in reported synthesis yields?

  • Parameter Screening : Vary solvents (e.g., toluene vs. DMF), bases (KOH vs. NaOAc), and reductants (NaBH₃CN vs. BH₃·THF).
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and optimize reaction quenching times .

Q. How does the compound’s stability vary under extreme pH or thermal conditions?

  • Acidic/Basic Conditions : Conduct accelerated degradation studies (e.g., 0.1M HCl/NaOH at 40°C for 24 h) and analyze degradation products via HPLC-MS.
  • Thermal Stress : Use TGA-DSC to identify decomposition onset temperatures and isolate thermally stable polymorphs via recrystallization .

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